2,2'-Biphenylylenebisisocyanide

Description

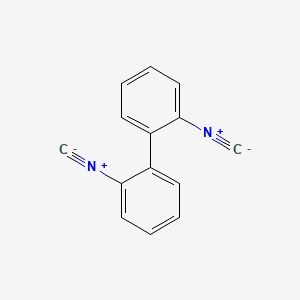

2,2'-Biphenylylenebisisocyanide is a biphenyl derivative featuring two isocyanide (-NC) functional groups at the 2 and 2' positions of the biphenyl backbone. Isocyanides are ambident ligands with strong σ-donor and weak π-acceptor properties, making them valuable in coordination chemistry and organometallic catalysis. The biphenyl backbone provides rigidity and extended π-conjugation, which enhances stability in metal-organic frameworks (MOFs) and catalytic systems. Applications include asymmetric catalysis, polymer chemistry, and materials science .

Properties

IUPAC Name |

1-isocyano-2-(2-isocyanophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c1-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16-2/h3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWYHEZSIQEXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Analysis with PCBs

| Property | This compound | PCB Congener No 153 |

|---|---|---|

| Molecular Formula | C₁₄H₈N₂ | C₁₂H₄Cl₆ |

| Substituents | Isocyanide (-NC) | Chlorine (-Cl) |

| Electronic Effects | Strong σ-donor | Electron-withdrawing |

| Applications | Catalysis, MOFs | Historical dielectric fluids |

| Environmental Impact | Reactive, low persistence | Persistent, bioaccumulative |

| Regulatory Status | Not listed as POP | Banned under Stockholm Convention |

Comparison with Bithiophene Derivatives

Backbone and Conjugation Effects

Bithiophene derivatives (e.g., 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene) replace the biphenyl backbone with two thiophene rings, introducing a heteroaromatic system. Thiophene’s sulfur atoms enhance electron richness and charge mobility, making these compounds suitable for organic electronics. In contrast, this compound’s biphenyl system offers greater rigidity and conjugation length, favoring applications in photoluminescent materials or MOFs.

Functional Group Reactivity

Hydroxybutynyl substituents on bithiophenes enable cross-coupling reactions for polymer synthesis, whereas isocyanides facilitate ligand-metal binding. The air sensitivity of isocyanides contrasts with the relative stability of acetylene-terminated bithiophenes .

Table 2: Comparative Analysis with Bithiophene Derivatives

| Property | This compound | 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene |

|---|---|---|

| Backbone | Biphenyl | Bithiophene |

| Functional Groups | Isocyanide (-NC) | Hydroxybutynyl (-OH, -C≡C-) |

| Conjugation Type | Extended π-system | Heteroaromatic π-system |

| Applications | Catalysis, MOFs | Organic semiconductors, photovoltaics |

| Stability | Air-sensitive | Stable under inert conditions |

Comparison with Bitoscanate (1,4-Diisothiocyanatobenzene)

Functional Group and Reactivity

Bitoscanate (C₈H₄N₂S₂) features isothiocyanate (-NCS) groups on a benzene ring, differing from this compound’s isocyanides (-NC) on a biphenyl backbone. Isothiocyanates react with amines to form thioureas, whereas isocyanides participate in multicomponent reactions (e.g., Ugi reaction). The biphenyl structure enhances steric bulk and π-stacking capability compared to Bitoscanate’s single-ring system .

Toxicity and Regulation Bitoscanate is classified as a toxic solid (UN2811) and regulated under ERG Guide 154, highlighting its use as an anthelmintic.

Table 3: Comparative Analysis with Bitoscanate

| Property | This compound | Bitoscanate |

|---|---|---|

| Functional Groups | Isocyanide (-NC) | Isothiocyanate (-NCS) |

| Backbone | Biphenyl | Benzene |

| Molecular Formula | C₁₄H₈N₂ | C₈H₄N₂S₂ |

| Reactivity | Metal coordination, Ugi reaction | Thiourea formation |

| Applications | Organometallic chemistry | Anthelmintic agent |

| Regulatory Status | Lab safety protocols | UN2811/ERG154 regulated |

Research Findings and Implications

- Electronic Effects: Isocyanides’ σ-donor strength surpasses chlorine (PCBs) and sulfur (bithiophenes), enabling unique metal-ligand interactions .

- Structural Rigidity : The biphenyl backbone in this compound supports stable MOFs, unlike flexible bithiophene derivatives .

- Regulatory Gaps : While PCBs and Bitoscanate face strict regulations, isocyanides lack specific guidelines despite reactive hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.